3-Amino-3-cyclopropylpropanenitrile hydrochloride

Description

Properties

Molecular Formula |

C6H11ClN2 |

|---|---|

Molecular Weight |

146.62 g/mol |

IUPAC Name |

3-amino-3-cyclopropylpropanenitrile;hydrochloride |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6(8)5-1-2-5;/h5-6H,1-3,8H2;1H |

InChI Key |

RBXLWAMPPOCUER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC#N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

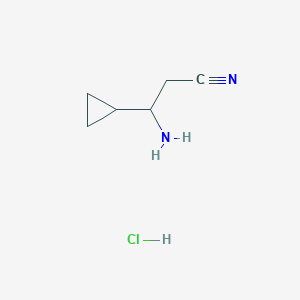

Chemical structure and properties of 3-Amino-3-cyclopropylpropanenitrile hydrochloride

An In-depth Technical Guide to 3-Amino-3-cyclopropylpropanenitrile Hydrochloride: A Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 3-Amino-3-cyclopropylpropanenitrile hydrochloride, a molecule of significant interest to the fields of medicinal chemistry and drug development. While not extensively characterized in public literature, its structure combines three key pharmacophoric elements: a cyclopropyl ring, a β-amino acid backbone, and a nitrile functional group. This document will elucidate the molecule's chemical identity, explore the unique physicochemical and pharmacokinetic properties imparted by its constituent moieties, propose a robust synthetic pathway, and detail a rigorous analytical characterization workflow. Furthermore, we will discuss its potential applications as a versatile scaffold for generating novel therapeutics, particularly in the areas of peptidomimetics and enzyme inhibition. This guide is intended for researchers and scientists engaged in the design and synthesis of next-generation pharmaceutical agents.

Molecular Structure and Chemical Identity

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a small organic molecule featuring a primary amine and a nitrile group on a propane backbone, with a cyclopropyl substituent at the alpha position relative to the amine. The hydrochloride salt form enhances its aqueous solubility and stability for laboratory use.

Chemical Structure Diagram

Caption: 2D structure of 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

| Identifier | Value |

| IUPAC Name | 3-Amino-3-cyclopropylpropanenitrile hydrochloride |

| CAS Number | Not assigned / Not readily available |

| Molecular Formula | C₆H₁₁ClN₂ |

| Molecular Weight | 146.62 g/mol |

| SMILES | NCC#N.Cl |

| InChI | InChI=1S/C6H10N2.ClH/c7-5(4-1-2-4)3-6-8;/h4-5H,1-3,7H2;1H |

| InChIKey | (Generated upon synthesis and registration) |

Physicochemical and Pharmacokinetic Significance

The therapeutic potential of a molecule is intrinsically linked to its structure. The unique combination of functional groups in 3-Amino-3-cyclopropylpropanenitrile hydrochloride suggests several advantageous properties for drug design.

-

The Cyclopropyl Ring: The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry.[1] Its rigid, three-membered ring introduces conformational constraints on the adjacent scaffold, which can lead to higher binding affinity and selectivity for a biological target.[2] The enhanced π-character of its C-C bonds and stronger C-H bonds contribute to increased metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

The β-Amino Nitrile Moiety: As a β-amino acid derivative, this molecule is an important building block for peptidomimetics. Incorporating such non-natural amino acids into peptide sequences can drastically alter their secondary structure, improve metabolic stability against proteases, and enhance oral bioavailability.[2][3] The nitrile group is a versatile pharmacophore. It is a polar, metabolically robust group that can act as a strong hydrogen bond acceptor.[4] Critically, in certain contexts, the nitrile can function as a bioisostere for a carbonyl group and act as a reversible covalent warhead, forming a thioimidate adduct with the active site cysteine of enzymes like cathepsins.[4]

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| LogP | ~0.8 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for cell permeability. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration.[5] |

| Hydrogen Bond Donors | 1 (from NH₂) | Participates in target binding interactions. |

| Hydrogen Bond Acceptors | 2 (from NH₂ and N of nitrile) | Crucial for molecular recognition and binding.[5] |

| Rotatable Bonds | 2 | Low number of rotatable bonds implies reduced conformational entropy loss upon binding, potentially increasing affinity.[5] |

Proposed Synthesis and Characterization

A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. We propose an expedient, two-step synthesis starting from readily accessible cyclopropanone surrogates, followed by a comprehensive workflow for structural verification.

Proposed Synthetic Pathway

The proposed synthesis leverages an olefination/aza-Michael addition sequence, a strategy proven effective for generating cyclopropane β-amino acid derivatives.[2] The pathway is designed to be high-yielding and diastereoselective.

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-cyclopropylidenepropanenitrile (Intermediate)

-

To a stirred solution of (cyanomethylene)triphenylphosphorane (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equivalent) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkylidenecyclopropane intermediate.

Step 2: Synthesis of 3-Amino-3-cyclopropylpropanenitrile (Free Base)

-

Dissolve the purified intermediate (1.0 equivalent) in methanol in a pressure-sealed vessel.

-

Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (5.0 equivalents).

-

Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the vessel and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Spectroscopic Characterization Protocol

Structural confirmation is a self-validating process requiring multiple orthogonal analytical techniques.[6]

Caption: Analytical workflow for structural verification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

-

¹H NMR: Acquire a standard proton spectrum. This will confirm the presence of all proton signals, their integrations (ratio of protons), and splitting patterns (coupling between adjacent protons).

-

¹³C NMR: A proton-decoupled carbon spectrum will show a distinct signal for each unique carbon atom.

-

DEPT-135: This experiment differentiates carbon types: CH and CH₃ signals will be positive, while CH₂ signals will be negative. C (quaternary) and CN signals will be absent.[7]

-

2D NMR (HSQC/HMBC): HSQC correlates directly bonded protons and carbons, confirming assignments. HMBC shows 2-3 bond correlations, which is crucial for piecing the entire molecular structure together and confirming the connectivity between the cyclopropyl ring, the main chain, and the nitrile group.[8]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Technique | Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ¹H NMR | ~8.5-9.0 (broad s, 3H) | -NH₃⁺ | Acidic protons of the ammonium salt, exchange-broadened. |

| ~3.5-3.8 (m, 1H) | CH-NH₃⁺ | Alpha-proton, deshielded by the adjacent nitrogen. | |

| ~2.8-3.0 (m, 2H) | -CH₂-CN | Methylene protons adjacent to the electron-withdrawing nitrile group. | |

| ~1.0-1.3 (m, 1H) | CH of cyclopropyl | Methine proton of the cyclopropyl ring. | |

| ~0.4-0.8 (m, 4H) | CH₂ of cyclopropyl | Diastereotopic methylene protons of the strained cyclopropyl ring, highly shielded. | |

| ¹³C NMR | ~118-122 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~50-55 | CH-NH₃⁺ | Alpha-carbon attached to the nitrogen. | |

| ~25-30 | -CH₂-CN | Methylene carbon adjacent to the nitrile. | |

| ~10-15 | CH of cyclopropyl | Methine carbon of the cyclopropyl ring. | |

| ~2-8 | CH₂ of cyclopropyl | Highly shielded methylene carbons of the cyclopropyl ring. |

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ of the free base (C₆H₁₀N₂) at m/z ≈ 111.09. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

3. Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

~2900-3100 cm⁻¹: C-H stretching (aliphatic and cyclopropyl).

-

~2240-2260 cm⁻¹: Sharp, medium intensity C≡N stretching, characteristic of a nitrile.

-

~1500-1600 cm⁻¹: N-H bending from the -NH₃⁺ group.

-

Applications in Drug Discovery and Development

The true value of 3-Amino-3-cyclopropylpropanenitrile hydrochloride lies in its utility as a versatile chemical building block for creating libraries of more complex molecules with therapeutic potential.

Caption: Role as a versatile scaffold in drug discovery.

-

Conformationally Restricted Peptidomimetics: The primary amine serves as a handle for standard peptide coupling reactions. Its incorporation into a peptide sequence can enforce specific secondary structures (e.g., turns or helices), which can be critical for mimicking the bioactive conformation of a natural peptide while improving stability.[2]

-

Targeted Covalent Inhibitors: The nitrile group makes this scaffold an attractive starting point for designing inhibitors of enzymes with a nucleophilic cysteine in their active site, such as cathepsins (implicated in osteoporosis) or certain viral proteases.[4] The cyclopropyl group can be oriented to occupy specific hydrophobic pockets in the enzyme's binding site to enhance affinity and selectivity.

-

Combinatorial Libraries: The primary amine can be readily derivatized via acylation, reductive amination, or sulfonation, allowing for the rapid generation of a large library of analogs. These libraries can then be screened against a wide range of biological targets to identify novel hits for lead optimization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical structure suggests that it should be handled with care, following standard laboratory safety protocols for amino nitrile compounds.

-

General Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[9] Causes skin and eye irritation or burns.[10][11] Some related compounds are suspected of damaging fertility or the unborn child.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11] All handling should be performed in a certified chemical fume hood to avoid inhalation.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) as the compound may be hygroscopic.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

3-Amino-3-cyclopropylpropanenitrile hydrochloride represents a high-value, albeit under-characterized, chemical scaffold for drug discovery. The strategic combination of a conformation-locking and metabolically robust cyclopropyl group with a versatile β-amino nitrile functionality provides a powerful platform for the synthesis of novel therapeutic agents. Its potential applications as a building block for peptidomimetics and targeted covalent inhibitors are particularly compelling. This guide provides the foundational knowledge—from proposed synthesis to analytical characterization and potential applications—to empower researchers to explore the full potential of this promising molecular architecture.

References

-

El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Goudreau, N., et al. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. alpaipars.com [alpaipars.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3-Amino-3-cyclopropylpropanenitrile hydrochloride molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application of 3-Amino-3-cyclopropylpropanenitrile hydrochloride , a critical

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a specialized chiral building block characterized by a cyclopropyl moiety adjacent to a

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a hydrochloride salt to ensure stability, as the free base

Key Identifiers

| Property | Data |

| Compound Name | 3-Amino-3-cyclopropylpropanenitrile hydrochloride |

| IUPAC Name | 3-amino-3-cyclopropylpropanenitrile hydrochloride |

| CAS Number (HCl Salt) | 2708286-80-8 |

| CAS Number (Free Base) | 1270405-54-3 |

| Molecular Formula | C₆H₁₁ClN₂ (Salt) / C₆H₁₀N₂ (Base) |

| Molecular Weight | 146.62 g/mol (Salt) / 110.16 g/mol (Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Structural Representation

-

SMILES (Salt): N#CCC(N)C1CC1.Cl

-

InChIKey: IICYYEZVHXZOGL-UHFFFAOYSA-N (Base analog)

Synthesis Protocol: The HWE / Aza-Michael Route

The most robust synthetic pathway avoids the use of unstable enaminonitriles, utilizing instead a convergent approach starting from cyclopropanecarboxaldehyde. This route ensures high regioselectivity during the amine installation.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis from cyclopropanecarboxaldehyde via HWE olefination and Aza-Michael addition.

Detailed Methodology

Step 1: Synthesis of 3-Cyclopropylacrylonitrile (HWE Olefination)

This step constructs the carbon skeleton ensuring the trans-alkene geometry, which favors the subsequent nucleophilic attack.

-

Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Diethyl cyanomethylphosphonate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), THF (anhydrous).

-

Protocol:

-

Charge a flame-dried flask with THF and cool to 0°C.

-

Add Diethyl cyanomethylphosphonate and treat with KOtBu portion-wise to generate the ylide (solution turns clear/yellow).

-

Add Cyclopropanecarboxaldehyde dropwise over 30 minutes.

-

Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

-

Workup: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation or silica flash chromatography (0-10% EtOAc in Hexane) to yield the unsaturated nitrile as a colorless oil.

-

Step 2: Aza-Michael Addition

The installation of the amino group occurs at the

-

Reagents: 3-Cyclopropylacrylonitrile (from Step 1), 7N Ammonia in Methanol (excess, ~10-20 eq).

-

Protocol:

-

Dissolve the intermediate in 7N NH₃/MeOH in a pressure vessel (bomb) or sealed tube.

-

Heat to 80°C for 12–24 hours. The high concentration of ammonia drives the equilibrium toward the adduct.

-

Cool to RT and concentrate in vacuo to remove excess ammonia and methanol.

-

Note: The crude oil is often used directly to avoid reversion of the Michael addition during silica purification.

-

Step 3: Hydrochloride Salt Formation

-

Reagents: Crude free base, 4M HCl in Dioxane (or Et₂O).

-

Protocol:

-

Dissolve the crude residue in a minimal amount of dry Dioxane or Et₂O (0°C).

-

Add 4M HCl solution dropwise with vigorous stirring. A white precipitate will form immediately.

-

Stir for 30 minutes, then filter the solid under argon.

-

Wash the filter cake with cold Et₂O and dry under high vacuum to yield 3-Amino-3-cyclopropylpropanenitrile hydrochloride .

-

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

8.50 ppm (br s, 3H): Ammonium protons (

-

3.10 – 3.25 ppm (m, 1H): The chiral center proton (

-

2.85 – 3.00 ppm (dd, 2H): The

-

1.05 – 1.15 ppm (m, 1H): Cyclopropyl methine (

- 0.40 – 0.65 ppm (m, 4H): Cyclopropyl methylene protons (characteristic high-field multiplets).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Observed Mass:

(corresponding to the free base C₆H₁₀N₂). -

Note: The chloride counter-ion is not observed in positive mode but can be confirmed via silver nitrate precipitation test or elemental analysis.

Applications in Drug Development

This molecule serves as a "privileged structure" intermediate. Its primary utility lies in:

-

JAK Inhibitor Synthesis: The cyclopropyl-amine motif mimics the steric bulk of isopropyl or cyclobutyl groups found in approved JAK inhibitors (e.g., Abrocitinib), but with distinct electronic properties due to the cyclopropyl ring's "double bond character" (Walsh orbitals).

- -Amino Acid Precursors: Hydrolysis of the nitrile group (using concentrated HCl or NaOH/H₂O₂) yields 3-amino-3-cyclopropylpropanoic acid (CAS 331633-72-8), a non-proteinogenic amino acid used in peptide stapling.

-

Heterocycle Formation: Cyclization with amidines or hydrazines converts the

-amino nitrile into pyrimidines or pyrazoles, common scaffolds in oncology libraries.

Safety & Handling

-

Hazards: The compound is an alkyl nitrile and a primary amine salt. It is potentially toxic if swallowed (H302) and causes skin/eye irritation (H315/H319).[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture may lead to clumping and hydrolysis over time.

References

-

Chemical Identity & CAS Data : Accela ChemBio & BLD Pharm Catalog Data. Verified CAS 2708286-80-8 for the hydrochloride salt and 1270405-54-3 for the free base.

-

Synthesis of Beta-Amino Nitriles : Taniguchi, T., et al. "Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion." Kanazawa University Repository, 2017. (Contextual method for amino nitrile formation).

-

Cyclopropyl Moieties in Drug Design : Talele, T. T. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

-

General Synthesis of Cyclopropyl Amino Acids : "Synthesis of cyclopropane amino acids and peptides." European Patent EP0135429A1. (Provides foundational chemistry for cyclopropyl amino acid derivatives).[2]

Sources

Technical Guide: Crystal Structure Analysis of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Topic: Crystal Structure Analysis of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride Salt Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride (CAS 2708286-80-8) represents a critical class of

This guide provides a rigorous "Standard Operating Procedure" (SOP) for the structural characterization of this salt. It moves beyond basic data collection to address the specific crystallographic challenges posed by this molecule: handling the disorder often associated with cyclopropyl rings, resolving the absolute configuration of light-atom structures, and mapping the charge-assisted hydrogen bonding networks that dictate solid-state stability.

Part 1: Synthesis & Crystallization Protocol

The Challenge of Salt Formation

The primary challenge in crystallizing low-molecular-weight amine salts is preventing the formation of hygroscopic oils. The hydrochloride salt of 3-amino-3-cyclopropylpropanenitrile is prone to deliquescence due to the high charge density of the ammonium group relative to the small hydrophobic cyclopropyl tail.

Experimental Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD).

Step-by-Step Methodology:

-

Free Base Preparation: Dissolve the crude 3-amino-3-cyclopropylpropanenitrile (1.0 eq) in anhydrous diethyl ether (

). Cool to 0°C. -

Salt Formation: Slowly bubble anhydrous HCl gas or add 2.0 M HCl in diethyl ether (1.05 eq) dropwise. Crucial: Avoid excess HCl, which can induce oiling or polymerize the nitrile.

-

Isolation: Filter the immediate white precipitate under nitrogen. Wash with cold pentane to remove residual organics.

-

Crystallization (Vapor Diffusion Method):

-

Solvent: Dissolve 20 mg of the salt in a minimum amount of methanol (MeOH) or ethanol (EtOH).

-

Antisolvent: Place the vial inside a larger jar containing diethyl ether or hexane.

-

Condition: Seal and allow to stand at 4°C for 3-5 days.

-

Why this works: The slow diffusion of the non-polar antisolvent reduces solubility gradually, promoting nucleation over precipitation.

-

Visualization: Crystallization Logic

Caption: Workflow for converting the prone-to-oil amine into stable single crystals using vapor diffusion.

Part 2: Data Collection & Refinement Strategy

Instrumentation & Parameters

For a light-atom molecule (

-

Radiation source: Cu-K

( -

Temperature: Data must be collected at 100 K (cryostream).

-

Causality: The cyclopropyl ring often exhibits high thermal motion or static disorder at room temperature. Cooling "freezes" these conformations, allowing for precise bond length determination.

-

Refinement Protocol (SHELXL/OLEX2)

-

Space Group Determination: Expect a chiral space group (e.g.,

or -

Disorder Handling:

-

Check the cyclopropyl ring carbons.[1] If thermal ellipsoids are elongated, model as a two-site disorder using the PART instruction in SHELXL.

-

-

Hydrogen Atom Treatment:

-

C-H: Place in calculated positions (riding model).

-

N-H (Ammonium): Locate these in the difference Fourier map (

). Refine coordinates freely if data quality permits; otherwise, restrain using DFIX (N-H ~ 0.91 Å) to ensure the H-bonding network is accurately depicted.

-

-

Absolute Structure:

-

Use the Flack Parameter . For a pure organic chloride salt, the anomalous scattering of Cl using Cu-K

radiation is sufficient to distinguish enantiomers. -

Target: Flack x near 0.0 (correct structure) vs 1.0 (inverted).

-

Part 3: Structural Analysis & Interpretation

Molecular Conformation

The structure consists of a protonated 3-amino-3-cyclopropylpropanenitrile cation and a chloride anion.

-

The "Gauche" Effect: Analyze the torsion angle around the C2-C3 bond. The ammonium group and the nitrile group often adopt a gauche conformation to maximize electrostatic interactions with the chloride ion and minimize steric clash with the cyclopropyl ring.

-

Cyclopropyl Geometry: Verify the "banana bonds." Typical C-C bond lengths in the ring should be shorter (1.50–1.52 Å) than standard alkanes (1.54 Å).

Hydrogen Bonding Network

The stability of the lattice is driven by charge-assisted hydrogen bonds:

-

Primary Interaction: The ammonium headgroup (

) acts as a donor to three chloride ions. -

Secondary Interaction: Weak

or

Visualization: Interaction Logic

Caption: Schematic of the charge-assisted hydrogen bonding network stabilizing the salt lattice.

Part 4: Solid-State Characterization & Drug Development Implications

Quantitative Data Summary

When analyzing your specific crystal, populate the following table to standardize your report.

| Parameter | Typical Range/Value | Significance |

| Crystal System | Monoclinic / Orthorhombic | Dictates packing efficiency. |

| Space Group | Confirms enantiomeric purity. | |

| Z' | 1 or 2 | Number of molecules in asymmetric unit. |

| Density ( | 1.1 - 1.3 g/cm³ | Check against flotation density. |

| R-Factor ( | < 5.0% | Indicator of model quality. |

| Flack Parameter | -0.1 to 0.1 | Crucial for chiral drugs. |

Polymorphism Screening

Before scaling up, perform Powder X-Ray Diffraction (PXRD) on the bulk material.

-

Simulate PXRD: Generate a theoretical powder pattern from your single-crystal .cif file (using Mercury or OLEX2).

-

Compare: Overlay the experimental bulk PXRD pattern.

-

Match: Phase purity confirmed.

-

Mismatch: Indicates the presence of a second polymorph or solvation state (e.g., hydrate).

-

Hygroscopicity Warning

HCl salts of small amines are often hygroscopic.

-

Protocol: Store crystals under argon. For analysis, mount crystals in Paratone-N oil immediately to prevent surface degradation (clouding) due to moisture absorption.

References

-

Compound Identification: 3-Amino-3-cyclopropylpropanenitrile hydrochloride (CAS 2708286-80-8).[2][3][4][5] Available from and .

-

Crystallographic Methodology: Parsons, S., et al. "Use of a Cryostream for Low Temperature Data Collection." Journal of Applied Crystallography, 2013. Link

-

Absolute Structure Determination: Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983. Link

-

Synthesis Context: "Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives." Synfacts, 2025.[6][7] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1523530-19-9|(1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 3. 586965-84-6|2-Aminocyclohexane-1-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 1212491-08-1|(2S)-2-Amino-3-methylpentanenitrile hydrochloride|BLD Pharm [bldpharm.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.de [thieme-connect.de]

Reactivity profile of beta-amino nitriles with cyclopropyl groups

An In-depth Technical Guide to the Reactivity Profile of Beta-Amino Nitriles with Cyclopropyl Groups

Abstract

This technical guide provides a comprehensive exploration of the synthesis and reactivity of β-amino nitriles containing cyclopropyl groups. These molecules represent a unique intersection of three critical functional motifs: the nucleophilic and basic amino group, the versatile electrophilic nitrile, and the highly strained, electronically distinct cyclopropyl ring. This document elucidates the intricate interplay between these groups, which governs the molecule's reactivity profile. We will delve into reactions at each functional site, with a special focus on the unique transformations mediated by the cyclopropyl group, such as neighboring group participation and characteristic ring-opening reactions. Mechanistic insights, field-proven experimental protocols, and applications in medicinal chemistry and synthetic development are presented to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl β-Amino Nitrile Scaffold

In the landscape of modern drug discovery and organic synthesis, molecular scaffolds that offer a blend of conformational rigidity and diverse chemical reactivity are of paramount importance. The cyclopropyl group, a three-membered carbocycle, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a unique spatial arrangement while often improving metabolic stability, potency, and membrane permeability.[1][2][3] Its strained C-C bonds, possessing significant π-character, impart reactivity akin to a carbon-carbon double bond, a feature that profoundly influences adjacent functional groups.[4][5]

When a cyclopropyl ring is incorporated into a β-amino nitrile framework, a molecule of significant synthetic potential is created. The β-amino nitrile moiety itself is a valuable building block, with the nitrile group serving as a precursor to amines, aldehydes, ketones, and carboxylic acids, while the amino group provides a handle for further functionalization.[6][7] The juxtaposition of these three groups—amine, nitrile, and cyclopropyl—results in a complex reactivity profile where each component can influence the others through inductive effects, steric hindrance, and, most notably, through-space interactions. This guide will dissect this reactivity, providing the foundational knowledge required to strategically employ these building blocks in complex molecule synthesis.

Synthesis of Cyclopropyl β-Amino Nitriles

The construction of these target molecules can be approached through several strategic disconnections. The most common methods involve forming the C-N or a C-C bond as the key step.

Aza-Michael (Conjugate) Addition

A straightforward and widely used method is the conjugate addition of an amine to a cyclopropyl-containing α,β-unsaturated nitrile. This reaction is often catalyzed by a base or can proceed under solvent-free conditions.[8]

General Reaction:

Olefination of Cyclopropanone Surrogates

A more recent and elegant approach involves the olefination of cyclopropanone surrogates with stabilized phosphorus ylides. The resulting highly electrophilic alkylidenecyclopropanes are immediately subjected to a telescopic aza-Michael reaction with a nitrogen nucleophile. This method offers excellent diastereocontrol.[9]

Experimental Protocol: Telescopic Aza-Michael Reaction [9]

-

Olefination: To a solution of a 1-sulfonylcyclopropanol (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add a stabilized phosphorus ylide (e.g., (carbo-tert-butoxy-methylene)triphenylphosphorane, 1.1 equiv).

-

Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete formation of the cyclopropylidene acetate intermediate.

-

Aza-Michael Addition: Introduce the amine nucleophile (e.g., benzylamine, 1.2 equiv) directly to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trans-β-cyclopropyl β-amino ester. (Note: The protocol is adapted for nitrile synthesis by using an appropriate Wittig reagent).

The Core Reactivity Profile: An Interplay of Functionalities

The reactivity of cyclopropyl β-amino nitriles can be dissected by considering the reactions of each functional group and the profound influence they exert on one another.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key functionalities.[7][10] These reactions generally proceed via nucleophilic addition to the electrophilic carbon of the C≡N triple bond.

-

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile is hydrolyzed, first to an amide intermediate and then to a carboxylic acid.[7][11]

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (R-CH₂NH₂).[7][11] The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction to an aldehyde after an aqueous workup.[7]

-

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile to form an imine anion intermediate, which upon acidic workup yields a ketone.[7][10][11]

The presence of the β-amino and cyclopropyl groups generally does not inhibit these standard transformations, although the basicity of the amino group may require it to be protected (e.g., as a Boc-carbamate) or for an extra equivalent of organometallic reagent to be used.

Caption: Key transformations of the nitrile group in cyclopropyl β-amino nitriles.

Reactions Involving the Cyclopropyl Ring: Ring-Opening and Rearrangement

The high strain energy (approx. 27.5 kcal/mol) of the cyclopropane ring makes it susceptible to reactions that lead to its cleavage, particularly when a reactive intermediate (carbocation, radical) can be formed on an adjacent carbon.

A suitably placed cyclopropyl group can act as a potent neighboring group, providing "anchimeric assistance" to an adjacent reaction center.[12][13] This participation occurs through the overlap of the high-energy σ-bonds of the cyclopropane ring with the developing empty p-orbital of a carbocation. This interaction is so effective that it can be more rate-accelerating than that of a π-bond from a double bond.[5][13]

This participation leads to a delocalized, non-classical carbocation intermediate. The nucleophilic attack can then occur at multiple positions, leading to a mixture of products, including ring-opened and rearranged structures. For instance, the diazotization of a cyclopropylmethylamine leads to a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, a classic demonstration of this phenomenon.[13]

Caption: Mechanism of cyclopropyl neighboring group participation leading to product mixtures.

Strong acids or electrophiles can trigger the opening of the cyclopropyl ring. For example, diethylaminosulfur trifluoride (DAST) can mediate the ring-opening of cyclopropyl silyl ethers in a nitrile solvent, leading to the formation of allylic amides via a Ritter-type process.[14] This highlights a powerful synthetic transformation where the nitrile itself acts as an internal nucleophile.

Table 1: Summary of Cyclopropyl Reactivity

| Reaction Type | Triggering Conditions | Key Intermediates | Typical Products | Reference(s) |

| Neighboring Group Participation | Solvolysis, Diazotization (formation of adjacent carbocation) | Non-classical carbocation | Mixture of cyclopropyl, cyclobutyl, and homoallyl derivatives | [12][13] |

| Radical Ring Opening | Radical initiators (e.g., Fe-aminyl radical) | Cyclopropylcarbinyl radical | Polysubstituted alkenyl nitriles | [15][16] |

| Electrophilic Ring Opening | Lewis/Brønsted acids, DAST, etc. | Carbocation | Allylic amides, functionalized acyclic compounds | [14] |

| Thermal Rearrangement | High temperature | Diradical or concerted transition states | Dienes, rearranged heterocycles | [17][18] |

Intramolecular Reactions: The Thorpe-Ziegler Cyclization

While not specific to cyclopropyl-containing nitriles, the principles of the Thorpe-Ziegler reaction are highly relevant to the broader reactivity of nitriles. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which upon acidic hydrolysis yields a cyclic ketone.[19][20][21]

The key steps involve the deprotonation of the α-carbon to one nitrile group, forming a resonance-stabilized carbanion.[20][22] This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to cyclization.[21] This powerful C-C bond-forming reaction demonstrates the dual nucleophilic (at the α-carbon) and electrophilic (at the nitrile carbon) nature of the nitrile moiety. For a β-amino nitrile, the presence of the amino group could influence the basicity requirements or potentially participate in the reaction sequence.

Caption: The mechanistic pathway of the Thorpe-Ziegler cyclization.

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic properties of the cyclopropyl group make it a valuable component in drug design. It can act as a conformationally restricted linker, enhance binding potency by positioning functional groups optimally within a receptor pocket, and improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3][23]

The reactivity profile discussed herein is critical for both lead optimization and process development. Understanding that a cyclopropyl group adjacent to an amine can lead to rearrangement under acidic conditions is vital for formulation studies. Conversely, the ability to selectively open the ring provides a pathway to novel acyclic scaffolds from a common cyclic precursor.[16] The introduction of a cyclopropyl group has been successfully used to lower the basicity of drug candidates, thereby mitigating liabilities such as hERG channel inhibition.[3]

Conclusion

Beta-amino nitriles featuring a cyclopropyl group are not merely a collection of functional groups; they are highly integrated chemical systems with a rich and nuanced reactivity profile. The nitrile offers a gateway to a wide array of chemical transformations, while the amino group provides basicity and a point of attachment. The cyclopropyl ring, however, is the dominant modulator of reactivity, introducing conformational constraint and offering unique reaction pathways through neighboring group participation and ring-opening. A thorough understanding of this interplay is essential for any scientist seeking to leverage these powerful building blocks for the synthesis of complex targets, from novel materials to next-generation pharmaceuticals.

References

-

Vertex AI Search. Neighbouring Group Participation.pptx. 12

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. 10

-

Wikipedia. Cyclopropyl group.

-

Wikipedia. Neighbouring group participation.

-

Organic & Biomolecular Chemistry (RSC Publishing). DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process.

-

Wikipedia. Thorpe reaction.

-

KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.

-

Enamine. Amino Nitriles.

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

-

Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.

-

eScholarship.org. (2025, April 3). and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-a.

-

Synthesis. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.

-

YouTube. (2023, February 27). Cyclopropyl as a Neighboring group.

-

ResearchGate. β-Amino nitrile synthesis through Truce–Smiles rearrangement.

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.

-

PubMed. (1996, March 8). Thermal Rearrangement of Nitrone and Nitrile Oxide Cycloadducts to Bicyclopropylidene.(1) Synthesis of 3-Spirocyclopropane-4-pyridone and Furo[2,3-c]pyridine Derivatives.

-

Benchchem. The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.

-

ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

-

ResearchGate. Thorpe-Ziegler reaction.

-

L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.

-

PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

-

Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.

-

Thieme. (2025, January 28). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives.

-

Thieme. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

-

Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation.

-

MDPI. (2022, October 24). Reactions of Nitrile Anions | Encyclopedia.

-

PMC. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure.

-

PMC. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals.

-

UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems.

-

PMC. (2025, April 3). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.

-

PubMed. (2008, April 4). A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles.

-

ACS Publications. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au.

-

ResearchGate. Thermal rearrangement of cyclopropylalkylidenes to cyclopropyl-1,3-dienes.

-

MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

-

Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

-

ACS Publications. Cyclopropanes. XXV. Cyclopropyl anion | Journal of the American Chemical Society.

-

ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions.

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

-

ChemRxiv. (2024, April 8). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation.

-

ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Amino Nitriles - Enamine [enamine.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Neighbouring Group Participation.pptx [slideshare.net]

- 13. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 14. DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. escholarship.org [escholarship.org]

- 16. Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal Rearrangement of Nitrone and Nitrile Oxide Cycloadducts to Bicyclopropylidene.(1) Synthesis of 3-Spirocyclopropane-4-pyridone and Furo[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-Amino-3-cyclopropylpropanenitrile Hydrochloride in Pharmaceutical Synthesis

Part 1: Introduction & Compound Profile[1][2]

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride (3-ACPN·HCl) is a high-value

The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability (blocking CYP450 oxidation sites) and conformational restriction without significantly increasing molecular weight.[1] This guide details the handling, characterization, and synthetic protocols for integrating 3-ACPN·HCl into drug discovery workflows.

Compound Specifications

| Property | Specification |

| Chemical Name | 3-Amino-3-cyclopropylpropanenitrile hydrochloride |

| Structure | Cyclopropyl-CH(NH₂)-CH₂-CN[2][3] · HCl |

| Molecular Formula | C₆H₁₀N₂[1] · HCl |

| Molecular Weight | 146.62 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF |

| Key Functionality | |

| Stability | Stable under acidic conditions; free base unstable to polymerization |

Part 2: Synthetic Versatility & Logic (Graphviz)[3]

The following flow diagram illustrates the divergent synthetic pathways accessible from 3-ACPN·HCl.

Caption: Divergent synthetic utility of 3-ACPN·HCl in medicinal chemistry workflows.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Cyclopropyl-Substituted Pyrimidines

Application: Synthesis of kinase inhibitor scaffolds.

Mechanism: Cyclocondensation of the

Materials

Step-by-Step Methodology

-

Free Base Generation (In-situ):

-

Charge a flame-dried reaction flask with 3-ACPN·HCl (10 mmol, 1.46 g) and anhydrous Ethanol (20 mL).[1]

-

Cool to 0°C under N₂ atmosphere.

-

Add NaOEt (25 mmol, 21% wt in EtOH) dropwise. Stir for 15 min. Note: The solution will become cloudy as NaCl precipitates.

-

-

Condensation:

-

Add Formamidine Acetate (15 mmol, 1.56 g) in one portion.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (78°C) for 6–8 hours.

-

Monitoring: Check via LC-MS for the disappearance of the nitrile peak (m/z ~111) and formation of the pyrimidine core (m/z ~136).

-

-

Workup:

-

Purification:

-

Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH 95:5).[1]

-

Protocol B: Hydrolysis to -Amino Acids

Application: Synthesis of non-proteinogenic amino acids for peptide stability enhancement. Mechanism: Acid-catalyzed hydrolysis converting the nitrile to a carboxylic acid.

Materials

-

3-ACPN·HCl (1.0 eq)

-

6N Hydrochloric Acid (HCl)[1]

-

Dowex 50W-X8 (Ion exchange resin)

Step-by-Step Methodology

-

Hydrolysis:

-

Dissolve 3-ACPN·HCl (1.0 g) in 6N HCl (10 mL).[1]

-

Heat to reflux (100°C) for 12 hours.

-

Critical Control: Ensure the reaction vessel is sealed or equipped with a robust condenser to prevent loss of volume.

-

-

Isolation (Ion Exchange):

-

Concentrate the reaction mixture to dryness to remove excess HCl.

-

Redissolve the residue in minimal distilled water.

-

Load onto a column containing Dowex 50W-X8 (H+ form).

-

Wash the column with water (neutral pH) to remove ammonium salts.

-

Elute the amino acid with 1M NH₄OH .

-

-

Final Processing:

-

Lyophilize the ammoniacal fractions to obtain 3-amino-3-cyclopropylpropanoic acid as a white zwitterionic solid.

-

Yield Expectation: 85–95%.

-

Part 4: Troubleshooting & Expert Tips (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Pyrimidine Synthesis | Incomplete free-basing of HCl salt. | Ensure >2.0 eq of base is used (1 eq to neutralize HCl, 1 eq for catalysis).[1] |

| Ring Opening of Cyclopropane | Excessive heat or strong Lewis acids. | Avoid temperatures >120°C; do not use hydrogenation catalysts (Pd/C) under high pressure (use Raney Ni instead). |

| Polymerization | Free base stored too long. | Always generate the free amine in situ. Store the starting material as the HCl salt. |

| Hygroscopicity | Moisture absorption. | Handle in a glovebox or weigh quickly; store in a desiccator with P₂O₅. |

Part 5: Safety & Handling

-

Hazards: 3-ACPN·HCl is a nitrile derivative.[7] While the HCl salt reduces volatility, hydrolysis can release trace ammonia or toxic byproducts.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: All reactions involving heating or base addition must be performed in a functioning fume hood.

-

Waste: Dispose of aqueous waste as basic/cyanide-containing waste (if unhydrolyzed nitrile remains) or general organic waste.

References

-

Synthesis and Application of Beta-Amino Acids

-

Cyclopropyl Moiety in Medicinal Chemistry

-

Nitrile Hydrolysis Protocols

-

Heterocycle Synthesis from Beta-Amino Nitriles

-

General Safety Data (Analogous Compound)

- Sigma-Aldrich Safety Data Sheet for 3-Aminopropanenitrile Hydrochloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Amino-3-cyclopropylpropanoic acid - CAS:331633-72-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 646-03-7: Propanenitrile, 3-amino-, monohydrochloride [cymitquimica.com]

- 8. longdom.org [longdom.org]

Procedures for peptide coupling involving 3-Amino-3-cyclopropylpropanenitrile hydrochloride

APPLICATION NOTE: AN-CYP-042

Focus: Optimization of Amide Bond Formation for Sterically Hindered

Executive Summary & Strategic Context

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a specialized

This building block presents unique synthetic challenges. The

This guide provides two distinct protocols:

-

Protocol A (Process/Scale-Up): A T3P® (Propylphosphonic Anhydride) mediated coupling, validated in the synthesis of Odanacatib (MK-0822), offering superior epimerization control and simplified aqueous workup.

-

Protocol B (Discovery/Small-Scale): A HATU-mediated protocol for rapid, high-throughput library synthesis where reaction speed is prioritized over cost.

Critical Physiochemical Considerations

| Parameter | Property | Impact on Protocol |

| Salt Form | Hydrochloride (HCl) | Crucial: The amine is protonated ( |

| Sterics | High steric bulk adjacent to the nucleophilic nitrogen slows reaction kinetics. Requires highly reactive activated esters (OAt or T3P-mixed anhydrides). | |

| Electronic | Electron-withdrawing group lowers the pKa of the amine ( | |

| Stability | Nitrile Hydrolysis | Avoid strong aqueous acids or bases at high temperatures. Standard coupling (pH 8-9, RT) is safe. |

Decision Matrix: Reagent Selection

The choice of coupling reagent is dictated by the scale and the chirality of the carboxylic acid partner.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and scale.

Protocol A: T3P-Mediated Coupling (The "Odanacatib" Standard)

Best for: Scale-up (>1g), chiral acid partners, and ease of purification. Mechanism: T3P forms a mixed anhydride with the carboxylic acid. It is non-explosive (unlike HOBt) and its byproducts are water-soluble.

Materials

-

Amine: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv)

-

Acid: N-protected Amino Acid (1.0 - 1.1 equiv)

-

Reagent: T3P (Propylphosphonic anhydride), 50% w/w solution in DMF or EtOAc (1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: DMF (preferred for solubility) or EtOAc.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv).

-

Solvation: Add DMF (concentration ~0.2 M). Stir to suspend salts.

-

Neutralization (Critical): Cool the mixture to 0°C. Dropwise add DIPEA (3.0 equiv).

-

Note: 1 equiv neutralizes the HCl salt; 2 equivs act as the proton scavenger for the coupling.

-

Observation: The suspension should clear or become a fine slurry as the free amine is liberated.

-

-

Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

-

Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the acid peak.

-

-

Workup (The T3P Advantage):

-

Dilute reaction with EtOAc.

-

Wash with Water (x2) (Removes T3P byproducts).

-

Wash with 0.5 M NaHSO₄ or 10% Citric Acid (Removes excess DIPEA).

-

Wash with Sat. NaHCO₃ (Removes unreacted acid).

-

Wash with Brine , dry over MgSO₄, and concentrate.

-

Protocol B: HATU-Mediated Coupling

Best for: Small scale (<100mg), difficult sequences, or when T3P is unavailable. Mechanism: Forms a highly reactive OAt-active ester.[1]

Materials

-

Amine: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv)

-

Acid: N-protected Amino Acid (1.1 equiv)

-

Reagent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or NMP.[2]

Step-by-Step Methodology

-

Pre-Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 2–5 minutes.

-

Color Change: Solution often turns yellow/orange.

-

-

Amine Preparation: In a separate vial, dissolve 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv) in DMF and DIPEA (2.0 equiv).

-

Combination: Add the Amine/Base solution to the Activated Acid solution.

-

Reaction: Stir at Room Temperature for 1–2 hours. HATU kinetics are generally faster than T3P.

-

Workup: Standard extraction (as in Protocol A) or direct purification via preparative HPLC for small scales.

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: The steric bulk of the cyclopropyl group is hindering the approach.

-

Solution: Switch to Protocol A (T3P) but increase temperature to 40°C. T3P is thermally stable, whereas HATU can cause guanidinylation of the amine at higher temps.

Issue: Epimerization of the Acid Partner

-

Cause: Over-activation or high base concentration.

-

Solution: Use Collidine (TMP) instead of DIPEA as the base. It is non-nucleophilic and weaker, preserving chiral centers. Ensure temperature is kept at 0°C during addition.

Issue: Nitrile Hydrolysis

-

Cause: Aqueous acidic workup was too prolonged or too strong.

-

Solution: Use 10% Citric Acid instead of HCl for the acid wash. Perform washes quickly and keep everything cold.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is preferred for this specific application (minimizing racemization via a cyclic transition state).

Figure 2: Mechanistic pathway of T3P coupling. The mixed anhydride intermediate reacts cleanly with the hindered cyclopropyl amine, releasing water-soluble byproducts.

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11667–11691.

-

Patterson, D. E., et al. (2009).[3] Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development , 13(5), 900–906. (Demonstrates T3P utility for nitrile-containing peptides).

-

Merck Sharp & Dohme Corp. (2008). Process for the preparation of Cathepsin K inhibitors. World Intellectual Property Organization , WO2008030320. (Specific reference to Odanacatib intermediates).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557–6602.

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Executive Summary & Strategic Value

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a high-value chiral building block, distinguished by the presence of a beta-amino nitrile motif and a cyclopropyl pharmacophore.

-

The Pharmacophore: The cyclopropyl group is a bioisostere for isopropyl or phenyl groups but offers unique metabolic stability (blocking P450 oxidation sites) and rigid conformational restriction, often enhancing potency and selectivity in kinase and protease inhibitors.

-

The Chemical Utility: The beta-amino nitrile scaffold is a "chameleon" intermediate. It serves as a direct precursor to beta-amino acids (peptidomimetics) and diverse N-heterocycles (pyrimidines, pyrazoles) via cyclocondensation.

Microwave-Assisted Organic Synthesis (MAOS) is the preferred modality for this substrate. Thermal heating often requires prolonged reaction times that risk cyclopropyl ring opening or polymerization of the free amine. MAOS provides rapid, uniform heating that accelerates the desired cyclization pathways while preserving the sensitive cyclopropyl integrity.

Chemical Properties & Handling[1]

Before initiating microwave protocols, the physiochemical nature of the salt form must be managed.

| Property | Specification |

| Structure | |

| Molecular Weight | 146.62 g/mol (HCl salt) |

| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM, EtOAc. |

| Stability | Hygroscopic. Store under inert atmosphere at -20°C. |

| Critical Handling | The free base is prone to oxidative degradation. Generate in situ whenever possible. |

Application 1: Synthesis of 4-Amino-Pyrimidines (The "Heterocycle Engine")

This protocol leverages the reactivity of the nitrile group with amidines or guanidines to form the pyrimidine core, a privileged scaffold in oncology (e.g., kinase inhibitors).[1]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed nucleophilic attack of the amidine nitrogen on the nitrile carbon, followed by intramolecular cyclization.

-

Why Microwave? Conventional reflux (EtOH, 18-24h) often leads to partial hydrolysis of the nitrile to the amide. MW irradiation (140°C, 20 min) drives the condensation faster than the hydrolysis background rate.[1]

Standardized Protocol: Cyclocondensation with Guanidine

Reagents:

-

Substrate: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 eq)

-

Reagent: Guanidine Carbonate (1.5 eq) or Acetamidine HCl (1.5 eq)[1]

-

Base: NaOEt (2.5 eq) - Critical for freeing the amine and activating guanidine.

-

Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, suspend 3-Amino-3-cyclopropylpropanenitrile HCl (1 mmol, 147 mg) and Guanidine Carbonate (1.5 mmol) in Ethanol (3 mL).

-

Activation: Add NaOEt (2.5 mmol) solution dropwise. Seal the vial with a Teflon-lined cap.

-

Checkpoint: Ensure the salt is fully suspended/dissolved before heating.

-

-

Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

-

Temperature: 140°C

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200W)[1]

-

Hold Time: 20 minutes

-

Stirring: High

-

-

Work-up:

-

Cool to RT. The reaction mixture will likely contain a precipitate (NaCl/Na2CO3).

-

Filter off inorganic salts.

-

Concentrate the filtrate in vacuo.[2]

-

-

Purification: Flash chromatography (DCM:MeOH:NH3, 90:9:1).

Self-Validating System (QC):

-

Success Indicator: Disappearance of the Nitrile stretch in IR (~2240 cm⁻¹).

-

Failure Mode: Appearance of broad Amide I/II bands (1650-1690 cm⁻¹) indicates hydrolysis (water was present).

Application 2: Hydrolysis to Beta-Amino Acids

Beta-cyclopropyl-beta-amino acids are critical for stabilizing peptide backbones (beta-peptides).

Mechanistic Rationale

Nitrile hydrolysis requires harsh acidic or basic conditions.

-

Risk: Prolonged acid reflux can open the cyclopropyl ring (thermodynamic rearrangement to propenyl derivatives).

-

Solution: Microwave irradiation allows "Flash Hydrolysis"—high energy input for a short duration (15 min) that cleaves the nitrile without overcoming the activation energy for ring opening.

Protocol: Acid-Mediated "Flash" Hydrolysis

Reagents:

-

Substrate: 1.0 eq

-

Solvent: 6M HCl (aq)[1]

Methodology:

-

Loading: Place substrate (1 mmol) in a high-pressure microwave vial (Pyrex/Quartz).

-

Solvent: Add 4 mL of 6M HCl.

-

Irradiation:

-

Temperature: 110°C

-

Time: 15 minutes

-

Pressure: Monitor closely (Expect ~3-5 bar).

-

-

Isolation:

-

Concentrate directly to dryness (lyophilization preferred to remove excess HCl).

-

Do not extract: The product is a zwitterionic amino acid salt, highly water-soluble.

-

Purification: Ion-exchange chromatography (Dowex 50W) if neutralization is required.

-

Visualization: Reaction Pathways[2]

The following diagram illustrates the divergent synthesis pathways controlled by reagent choice and microwave parameters.

Caption: Divergent synthetic workflows from the beta-amino nitrile core using microwave irradiation.

Analytical Validation & Troubleshooting

Reliable detection of the cyclopropyl moiety is the cornerstone of quality control.

NMR Diagnostic Markers

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| Cyclopropyl -CH2- | 0.2 - 0.6 ppm | Multiplet | Critical: Presence confirms ring integrity. |

| Cyclopropyl -CH- | 0.8 - 1.1 ppm | Multiplet | Links ring to the beta-carbon. |

| Beta-CH (Chiral) | 2.8 - 3.2 ppm | Multiplet | Shifts downfield (~4.0 ppm) if cyclized to heterocycle. |

| Olefinic Protons | 5.0 - 6.0 ppm | - | Danger: Appearance indicates ring opening (failure). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Pyrimidine) | Incomplete free-basing of HCl salt. | Increase base (NaOEt) to 2.5-3.0 eq. Ensure dry EtOH. |

| Ring Opening | Temp > 160°C or highly acidic conditions. | Reduce MW temp; switch to milder Lewis Acid catalysis (e.g., Yb(OTf)3).[1] |

| Pressure Spike | Ammonia/gas evolution from hydrolysis. | Use a vessel with higher headspace; do not exceed 150°C. |

References

-

Microwave-Assisted Pyrimidine Synthesis

-

Beta-Amino Nitrile Reactivity

-

Cyclopropyl Amino Acid Synthesis

-

Microwave Hydrolysis Protocols

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Welcome to the technical support center for 3-Amino-3-cyclopropylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons when using 3-Amino-3-cyclopropylpropanenitrile hydrochloride?

Low yields can often be attributed to several factors. The most prevalent issues include unintended hydrolysis of the nitrile group, instability of the cyclopropyl ring under certain conditions, and challenges during workup and purification.[1] The hydrochloride salt form necessitates neutralization to liberate the free amine for many reactions, and incomplete neutralization can be a primary cause of poor reactivity.

Q2: I'm observing the formation of a byproduct with a carboxylic acid or amide functionality. What is happening and how can I prevent it?

This is a classic case of nitrile hydrolysis. The nitrile group (C≡N) can be hydrolyzed to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions and with heating.[2][3] Since many reactions require aqueous workups, minimizing the contact time with acidic or basic aqueous layers is crucial.[1]

-

To mitigate hydrolysis:

-

Employ milder reaction conditions where possible.

-

During workup, neutralize the reaction mixture to a pH of 7-8 before extraction.[1]

-

Use a saturated solution of a mild base like sodium bicarbonate for washing instead of strong bases like sodium hydroxide.[1]

-

Perform extractions at lower temperatures to reduce the rate of hydrolysis.[1]

-

Q3: Is the cyclopropyl group stable throughout my reaction sequence? I'm concerned about potential ring-opening.

The cyclopropyl group is a strained three-membered ring, making it susceptible to ring-opening under certain conditions.[4]

-

Acidic Conditions: While generally stable in mild acids, strong acids can catalyze ring-opening, particularly if adjacent functional groups can stabilize a resulting carbocation.[5]

-

Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) at room temperature usually leaves the cyclopropyl ring intact. However, the presence of activating groups like an adjacent ketone can promote ring-opening.[5]

-

Radical Reactions: The cyclopropyl group can undergo rearrangement in the presence of radicals.[5] If you suspect a radical-mediated side reaction, consider adding a radical scavenger.

Q4: I am having difficulty purifying my product. It streaks on my silica gel column. What is the cause and how can I improve the chromatography?

The free amine in your product is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing of peaks, and in some cases, on-column degradation.[1]

-

To improve chromatography:

-

Add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica.[1]

-

Alternatively, use deactivated or basic alumina for your column chromatography.

-

Protecting the amine group as a carbamate (e.g., Boc or Cbz) can make the compound less basic and improve its chromatographic behavior.[1]

-

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when using 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |

| Low Conversion of Starting Material | 1. Incomplete Neutralization: The hydrochloride salt is not fully converted to the free amine, which is the reactive species. 2. Steric Hindrance: The bulky cyclopropyl group may hinder the approach of reactants. | 1. Ensure Complete Neutralization: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine. Monitor the pH of the reaction mixture. 2. Optimize Reaction Conditions: Increase reaction temperature or time. Consider using a more reactive coupling partner or a catalyst to overcome steric barriers. |

| Formation of Multiple Unidentified Byproducts | 1. Retro-Strecker Reaction: The aminonitrile can revert to an imine and cyanide source, which can then participate in side reactions.[1] 2. Cyclopropyl Ring Opening: Harsh reaction conditions (strong acids, high temperatures) may be causing the ring to open.[5] | 1. Milder Conditions: Employ lower temperatures and avoid prolonged reaction times. If possible, use a non-aqueous workup. 2. Screen Reaction Parameters: Systematically evaluate different solvents, temperatures, and catalysts to find conditions that preserve the cyclopropyl ring. |

| Product Degradation During Workup | 1. Hydrolysis of the Nitrile: Exposure to acidic or basic aqueous solutions during extraction.[1][2] 2. Emulsion Formation: The amphiphilic nature of the product can lead to difficult separations.[1] | 1. Neutralize and Minimize Contact Time: Adjust the pH of the aqueous phase to 7-8 before extraction and perform the separation quickly.[1] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[1] |

Experimental Protocols

Protocol 1: General Procedure for Neutralization of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

This protocol describes the liberation of the free amine from its hydrochloride salt, a crucial first step for many subsequent reactions.

Materials:

-

3-Amino-3-cyclopropylpropanenitrile hydrochloride

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 3-Amino-3-cyclopropylpropanenitrile hydrochloride (1.0 eq.) in the chosen aprotic solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the non-nucleophilic base (1.1 eq.) dropwise while stirring.

-

Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes.

-

The formation of a precipitate (the amine hydrochloride salt of the base) is often observed.

-

Filter the mixture to remove the precipitated salt.

-

The resulting filtrate contains the free amine and can be used directly in the subsequent reaction step. Alternatively, the solvent can be removed under reduced pressure, though it is often preferable to use the solution directly to avoid potential instability of the isolated free base.

Visualizing Key Concepts

Workflow for Troubleshooting Low Reaction Yields

The following diagram outlines a systematic approach to diagnosing and resolving issues of low yield.

Caption: A decision tree for troubleshooting low yields.

Potential Degradation Pathways

This diagram illustrates the main degradation pathways for 3-Amino-3-cyclopropylpropanenitrile.

Caption: Common degradation routes for the target molecule.

References

- Benchchem. (n.d.). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.

- Clark, J. (2023). Hydrolysing Nitriles. Chemguide.

- Chemistry Steps. (n.d.). Converting Nitriles to Amides.

- Benchchem. (n.d.). Preventing degradation of aminonitriles during workup and purification.

- Wikipedia. (n.d.). Cyclopropyl group.

Sources

Purification techniques for 3-Amino-3-cyclopropylpropanenitrile hydrochloride from reaction mixtures

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-3-cyclopropylpropanenitrile hydrochloride. It provides a structured approach to troubleshooting common issues and offers detailed protocols to enhance purity and yield.

Introduction

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a key building block in medicinal chemistry. Its purification is often complicated by its high polarity, basicity, and potential for degradation. This document outlines common challenges and provides practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the workup and purification of aminonitriles.

Q1: My aminonitrile appears to be degrading during aqueous workup. What is the likely cause?

A1: The most probable cause of degradation during aqueous workup is hydrolysis. Aminonitriles can hydrolyze to the corresponding amino amide or amino acid, especially under acidic or strongly basic conditions.[1] The nitrile group is susceptible to reaction with water, and this process can be accelerated by changes in pH.[1]

Q2: I'm observing significant product loss and the reappearance of my starting materials (aldehyde/ketone) after purification. What is happening?

A2: This is likely due to the retro-Strecker reaction.[1] This reaction is the reverse of the aminonitrile synthesis, where the aminonitrile breaks down back into an imine (which can then hydrolyze to the aldehyde or ketone and amine) and a cyanide source. This process can be triggered by heat and certain chromatographic conditions.[1]

Q3: Why is my aminonitrile streaking badly on a silica gel TLC plate and column?

A3: Aminonitriles are typically basic compounds due to the amine functional group. The acidic nature of standard silica gel, owing to silanol groups, can lead to strong acid-base interactions with your basic compound.[1] This interaction results in poor chromatographic performance, causing significant peak tailing or streaking, and can also lead to degradation of the compound on the column.[1]

Q4: Can I use protecting groups to improve the stability and purification of my aminonitrile?